molecular formula C14H16O4 B2930444 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid CAS No. 1152590-90-3

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2930444
CAS No.: 1152590-90-3
M. Wt: 248.278
InChI Key: XWEGPKFJPHBDIF-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16O4. It features a benzodioxole ring fused to a cyclohexane carboxylic acid moiety.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. For instance, similar compounds have shown promising results in anticancer studies . Further optimization of these compounds could lead to more active analogs and a better understanding of their structure-activity relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid typically involves the formation of the benzodioxole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the use of palladium-catalyzed amination reactions, where a benzo dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a cyclohexane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)14(6-2-1-3-7-14)10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEGPKFJPHBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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